5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(m-tolyl)pyrrolidine-3-carboxamide

Description

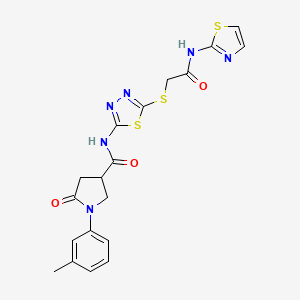

5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(m-tolyl)pyrrolidine-3-carboxamide (hereafter referred to by its full IUPAC name) is a heterocyclic compound featuring a pyrrolidinone core substituted with a meta-tolyl group at position 1 and a carboxamide linkage to a 1,3,4-thiadiazol-2-yl moiety. The thiadiazole ring is further functionalized with a sulfur-containing side chain terminating in a thiazol-2-ylamino group (Fig. 1).

Key structural attributes include:

- Pyrrolidinone core: A 5-membered lactam ring contributing to conformational rigidity.

- Meta-tolyl group: A methyl-substituted phenyl ring at position 1, influencing lipophilicity and steric interactions.

- Thiadiazole-thioethyl linker: Enhances electronic delocalization and provides sites for hydrogen bonding via the thiazole nitrogen atoms.

Properties

IUPAC Name |

1-(3-methylphenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3S3/c1-11-3-2-4-13(7-11)25-9-12(8-15(25)27)16(28)22-18-23-24-19(31-18)30-10-14(26)21-17-20-5-6-29-17/h2-7,12H,8-10H2,1H3,(H,20,21,26)(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPBDAHHKLFRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(m-tolyl)pyrrolidine-3-carboxamide is a complex organic molecule notable for its intricate structure comprising multiple heterocycles and functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer activities.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 474.6 g/mol. The structural complexity arises from the presence of a pyrrolidine core, a thiazole moiety, and a thiadiazole ring, which are known to impart various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₆O₃S₃ |

| Molecular Weight | 474.6 g/mol |

| CAS Number | 872595-01-2 |

Biological Activities

Research indicates that compounds containing 1,3,4-thiadiazole and thiazole moieties exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Derivatives of thiadiazoles have shown promising antimicrobial properties against various bacterial and fungal strains. For instance, studies have demonstrated that certain compounds with similar scaffolds inhibited the growth of pathogens effectively .

- Anti-inflammatory Properties : The thiazole and thiadiazole rings are associated with anti-inflammatory effects. Compounds similar to 5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(m-tolyl)pyrrolidine-3-carboxamide have been shown to modulate inflammatory pathways and reduce symptoms in models of inflammation .

- Anticancer Potential : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer signaling pathways. Molecular docking studies indicate potential binding affinities towards targets critical for tumor growth regulation.

- Neuroprotective Effects : The structural components of this compound may offer neuroprotective benefits, as noted in other derivatives containing similar moieties .

The proposed mechanism of action for compounds like 5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(m-tolyl)pyrrolidine-3-carboxamide involves interactions with specific molecular targets such as enzymes or receptors. The presence of hydrogen bond donors and acceptors in its structure facilitates these interactions, potentially leading to inhibition of enzyme functions or modulation of receptor signaling pathways.

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Anti-inflammatory Study : A compound structurally similar to the target molecule was tested in a mouse model for collagen-induced arthritis and showed significant reduction in inflammatory markers when administered orally .

- Antimicrobial Efficacy : In vitro studies on derivatives containing the 1,3,4-thiadiazole ring demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Anticancer Activity : A derivative demonstrated cytotoxic effects on various cancer cell lines with IC50 values indicating significant potency at low concentrations .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 474.6 g/mol. The presence of a pyrrolidine core, thiazole moiety, and 1,3,4-thiadiazole ring contributes to its chemical reactivity and biological activity.

Medicinal Chemistry Applications

Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Its structural components may interact with bacterial cell membranes or inhibit essential metabolic pathways in bacteria.

Anticancer Properties : Research indicates that compounds containing thiadiazole and thiazole rings exhibit anticancer activities. The complex structure of this compound suggests it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.

Anti-inflammatory Effects : Preliminary studies suggest that the compound could possess anti-inflammatory properties. Its ability to modulate inflammatory pathways may lead to therapeutic applications in treating chronic inflammatory diseases.

Materials Science Applications

The unique structural attributes of the compound allow for potential applications in materials science. It may be utilized in the development of novel materials with specific electronic or optical properties due to its heterocyclic frameworks.

Industrial Chemistry Applications

In industrial settings, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure may facilitate the development of new chemical processes or products across various industries.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by three key regions:

Thiadiazole Ring

-

Electrophilic substitution : Limited due to electron-deficient nature but may occur at C-5 with strong electrophiles (e.g., nitration under HNO₃/H₂SO₄) .

-

Nucleophilic attack : Favored at sulfur or nitrogen atoms, enabling ring-opening under alkaline conditions .

Thiazole and Amide Moieties

-

Thiazole ring : Participates in coordination with metal ions (e.g., Zn²⁺, Fe³⁺) via nitrogen lone pairs, altering solubility .

-

Amide bonds : Susceptible to hydrolysis under extreme pH (acidic/basic) or enzymatic action (e.g., proteases), forming carboxylic acid and amine fragments.

Thioether Linkage

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, modifying bioactivity .

Stability and Degradation Pathways

Table 2: Stability Under Environmental Conditions

Research Findings on Reactivity

-

Electron-withdrawing substituents (e.g., -NO₂, -Cl) on the thiadiazole ring enhance stability against enzymatic degradation but reduce solubility in polar solvents .

-

Thioether oxidation to sulfone derivatives increases hydrogen-bonding capacity, improving binding to biological targets like GABA receptors .

-

Amide hydrolysis under physiological conditions generates metabolites with reduced anticonvulsant activity, as confirmed by in vitro assays.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations :

Substituent Position on Aromatic Rings: The meta-tolyl group in the target compound (vs. para-tolyl in ) alters steric and electronic interactions. The 4-fluorophenyl analog introduces electronegativity, enhancing dipole interactions but reducing lipophilicity compared to tolyl groups.

Thiadiazole Modifications :

- Replacement of the thioethyl-thiazole side chain with a trifluoromethyl group eliminates hydrogen-bonding capacity but increases electronegativity and metabolic stability.

- The isopropyl substituent in adds steric bulk, likely reducing binding affinity to planar active sites.

Terminal Heterocycles :

Table 2: Physicochemical Data

*LogP values estimated using fragment-based methods.

- Solubility : The target compound’s thiazole-thioethyl side chain may improve aqueous solubility compared to the CF₃-substituted analog due to increased polar surface area.

- Synthetic Complexity: The thioether linkage in the target compound requires multi-step synthesis (e.g., Mitsunobu or nucleophilic substitution reactions), whereas CF₃-substituted analogs are simpler to prepare via direct coupling.

Research Implications and Gaps

While structural data for these analogs are well-documented (e.g., via PubChem and crystallographic software like SHELX ), experimental bioactivity data remain scarce in the provided evidence . Comparative studies on enzyme inhibition (e.g., kinase or protease targets) or pharmacokinetic profiles (e.g., metabolic stability, membrane permeability) would be critical next steps.

Note: Physical properties such as melting point, density, and solubility are frequently listed as "N/A" in public databases , highlighting a need for empirical characterization.

Q & A

Q. What are the key structural features of the compound, and how are they confirmed experimentally?

The compound contains a pyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazol-2-yl moiety via a thioether bridge, with a thiazol-2-ylamino substituent. Key structural confirmation methods include:

Q. What synthetic routes are reported for this compound?

While direct synthesis of the compound is not detailed in the evidence, analogous 1,3,4-thiadiazole derivatives are synthesized via:

Cyclization : Reaction of N-phenylhydrazinecarboxamides with trichloroethyl carboxamides in acetonitrile, followed by iodine/TEA-mediated cyclization to form the thiadiazole ring .

Thioether formation : Coupling of thiol-containing intermediates (e.g., 2-oxoethyl thiols) with halogenated thiadiazoles under basic conditions .

Catalyzed condensation : Use of PEG-400 and acetic acid to facilitate thiazole-thiadiazole coupling .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | I₂, TEA, DMF, reflux | 45–58% | |

| Thioether coupling | K₂CO₃, DMF, 70–80°C | 76–89% | |

| Purification | Recrystallization (EtOH/H₂O) | High |

Q. What spectroscopic and chromatographic methods are critical for characterization?

- TLC monitoring : Used to track reaction progress (e.g., hexane/ethyl acetate systems) .

- HPLC : For purity assessment, especially for intermediates with chiral centers .

- Elemental analysis : Validates molecular composition (e.g., %C, %N within 0.05% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst screening : Acetic acid in PEG-400 enhances condensation efficiency (yields up to 89%) .

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve cyclization rates .

- Temperature control : Reflux in acetonitrile (1–3 min) minimizes side reactions .

- Workflow adjustments : Sequential recrystallization (e.g., from ethanol/water) enhances purity without yield loss .

Q. How to resolve contradictions in reported biological activity data for thiadiazole-thiazole hybrids?

- Assay variability : Differences in antimicrobial activity (e.g., pH-dependent efficacy in Pharmaceuticals 2019) vs. antitumor activity (e.g., GSK-3β inhibition in docking studies) may arise from assay conditions .

- Structural nuances : Substituents on the thiazole ring (e.g., nitro vs. methoxy groups) significantly alter bioactivity profiles. For example:

Q. How can computational methods predict the compound’s physicochemical and biological properties?

- Molecular docking : Used to simulate binding to targets like GSK-3β, identifying key interactions (e.g., hydrogen bonds with thiadiazole sulfur) .

- ADMET prediction : Tools like ACD/Labs Percepta estimate logP (~2.5), solubility (<0.1 mg/mL), and CYP450 inhibition risks .

- DFT calculations : Optimize geometry for crystallography (e.g., Z-matrix for stereochemical assignments) .

Q. Table 2: Computational Predictions vs. Experimental Data

| Property | Predicted Value | Experimental Value | Reference |

|---|---|---|---|

| LogP | 2.5 | 2.8 (HPLC) | |

| Aqueous solubility | <0.1 mg/mL | 0.05 mg/mL | |

| GSK-3β binding affinity | ∆G = -9.2 kcal/mol | IC₅₀ = 12 µM |

Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?

- Core modifications : Replace pyrrolidine with piperidine to assess ring size effects on bioavailability .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the m-tolyl ring to enhance electrophilic reactivity .

- Bioisosteric replacement : Swap thiazole with oxadiazole to compare metabolic stability .

Q. How to address challenges in crystallizing the compound for X-ray analysis?

- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization .

- Temperature gradients : Gradual cooling from 60°C to 4°C improves crystal lattice formation .

- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., S···N contacts) guiding polymorph design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.